molecular formula C17H16Cl2N4O B3056175 {2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone CAS No. 69505-70-0

{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone

Cat. No.: B3056175
CAS No.: 69505-70-0
M. Wt: 363.2 g/mol
InChI Key: XXSQRHHXYGMXCM-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure . It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . The molecule also features an aminomethyl group, which is a functional group consisting of a methyl group substituted by an amino group .


Molecular Structure Analysis

The molecular formula of this compound is C17H15ClN4O . It contains a 1,2,4-triazole ring and a phenyl ring, both of which are connected by an aminomethyl group .

Scientific Research Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. In a study by Bekircan, Ülker, and Menteşe (2015), derivatives of similar triazole compounds were synthesized and screened for their lipase and α-glucosidase inhibition activities. One of the derivatives showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in therapeutic and biochemical studies (Bekircan, Ülker, & Menteşe, 2015).

Crystal Structure and DFT Studies

Research by Abosadiya et al. (2018) involved the synthesis of new triazole and triazolidin derivatives, including characterization by X-ray crystallography and density functional theory (DFT) studies. These studies are crucial for understanding the molecular structure and properties of such compounds, which can inform further applications in material science and drug design (Abosadiya et al., 2018).

Antibacterial Activity

Hui et al. (2000) synthesized and evaluated the antibacterial activities of triazole derivatives. Such studies are significant for developing new antibacterial agents, particularly in the face of rising antibiotic resistance (Hui et al., 2000).

Inhibitor Design and SAR Studies

Gong et al. (2017) focused on designing and synthesizing novel triazole derivatives as inhibitors, analyzing their structure-activity relationships (SAR). This research has implications for drug discovery, particularly in identifying lead compounds for various therapeutic targets (Gong et al., 2017).

Liquid Crystal Properties

Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives and studied their liquid crystal behaviors. Such research is valuable for the development of novel materials in displays and other optical applications (Zhao et al., 2013).

Anticoronavirus and Antitumoral Activity

Jilloju et al. (2021) discovered triazole derivatives with promising in vitro anticoronavirus and antitumoral activities. This study highlights the potential of such compounds in developing new therapeutic agents against viral infections and cancer (Jilloju et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The biological activity of similar compounds can vary widely, depending on their exact structure and the biological system in which they are studied .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound {2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone involves the reaction of 5-chloro-2-(phenylamino)benzoic acid with 1,2,4-triazole-3-carboxaldehyde to form the intermediate 2-[3-(phenylamino)-5-chlorophenyl]-1,2,4-triazole-3-carboxaldehyde. This intermediate is then reacted with formaldehyde and methylamine to form the final product.", "Starting Materials": [ "5-chloro-2-(phenylamino)benzoic acid", "1,2,4-triazole-3-carboxaldehyde", "formaldehyde", "methylamine" ], "Reaction": [ "Step 1: React 5-chloro-2-(phenylamino)benzoic acid with 1,2,4-triazole-3-carboxaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate 2-[3-(phenylamino)-5-chlorophenyl]-1,2,4-triazole-3-carboxaldehyde.", "Step 2: React the intermediate from step 1 with formaldehyde and methylamine in the presence of a suitable solvent and a catalyst to form the final product {2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone." ] }

69505-70-0

Molecular Formula

C17H16Cl2N4O

Molecular Weight

363.2 g/mol

IUPAC Name

[2-[3-(aminomethyl)-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone;hydrochloride

InChI

InChI=1S/C17H15ClN4O.ClH/c1-11-20-21-16(10-19)22(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12;/h2-9H,10,19H2,1H3;1H

InChI Key

XXSQRHHXYGMXCM-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone
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{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone
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{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone
Reactant of Route 4
{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone
Reactant of Route 5
{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone
Reactant of Route 6
{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone

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